N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzamide, a thiazole, and a morpholinosulfonyl group. It also contains a diethylaminoethyl group, which is a common moiety in many pharmaceuticals due to its ability to act as a proton acceptor .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The benzamide and thiazole rings would likely contribute to the rigidity of the molecule, while the diethylaminoethyl group could provide some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diethylaminoethyl group could make it more soluble in polar solvents .Scientific Research Applications
Chemical Synthesis and Derivative Compounds
Research on compounds structurally related to N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride has focused on their synthesis for a range of scientific applications. For example, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds exhibit high inhibitory activity and selectivity, showing significant promise in the development of new pharmacological agents (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Activity
Several studies have also explored the antimicrobial and anticancer activities of related compounds. For instance, novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives have been prepared and screened for antimicrobial activity against bacterial and fungal strains. These compounds displayed excellent broad-spectrum antimicrobial activity, highlighting their potential in addressing resistant microbial infections (Padalkar et al., 2014). Furthermore, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed and synthesized, showing moderate to excellent anticancer activity against various cancer cell lines, which could lead to the development of new therapeutic agents (Ravinaik et al., 2021).
Gastroprokinetic Activity
The gastrokinetic activities of benzamide derivatives structurally similar to the compound have been investigated, with some derivatives showing potent activity in enhancing gastric emptying. This suggests potential applications in developing treatments for gastrointestinal motility disorders (Kato et al., 1992).
Fluorescent Sensors
Benzimidazole and benzothiazole conjugated Schiff bases, related to the compound , have been developed as fluorescent sensors for metal ions like Al3+ and Zn2+. These compounds' solvatochromic behavior and fluorescence properties make them useful for detecting these metal ions in various applications, from environmental monitoring to biomedical imaging (Suman et al., 2019).
Future Directions
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6S2.ClH/c1-5-28(6-2)11-12-30(26-27-21-17-22(34-3)23(35-4)18-24(21)37-26)25(31)19-7-9-20(10-8-19)38(32,33)29-13-15-36-16-14-29;/h7-10,17-18H,5-6,11-16H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQHWUCXSOPVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.